![molecular formula C20H21N7O B5542610 2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

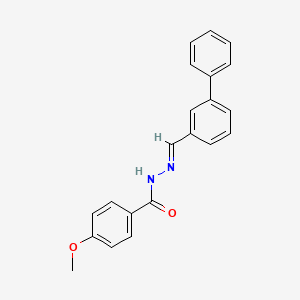

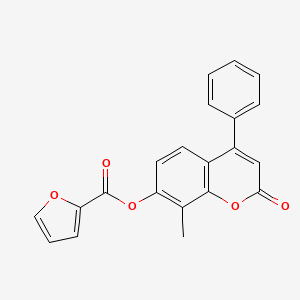

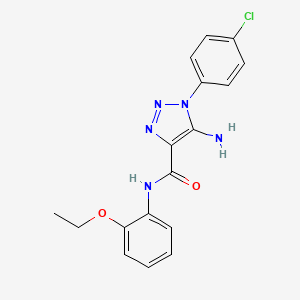

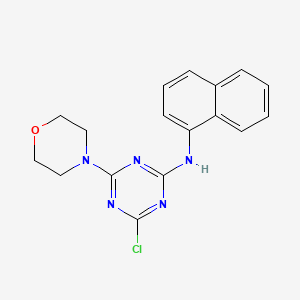

The synthesis of similar imidazo[1,2-a]pyridine derivatives involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. A notable method for synthesizing these compounds starts with the preparation of imidazo[1,2-a]pyridine derivatives through a reaction sequence that includes bromination, condensation, and coupling reactions to introduce various substituents into the imidazo[1,2-a]pyridine core (Mohamed A. Ismail et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be elucidated through spectroscopic techniques such as FT-IR, NMR (1H NMR, 13C NMR), and mass spectrometry, complemented by single crystal X-ray diffraction. This combination of techniques provides a comprehensive understanding of the compound's molecular geometry, functional groups, and electronic structure (Yu-Mei Qin et al., 2019).

Chemical Reactions and Properties

The chemical behavior of imidazo[1,2-a]pyridine derivatives under different conditions reveals a range of reactions, including hydroamination and aminooxygenation. These reactions are pivotal in modifying the compound's structure to introduce new functional groups or to alter its physical and chemical properties for specific applications (Darapaneni Chandra Mohan et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and crystallography (Yu-Mei Qin et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, of imidazo[1,2-a]pyridine derivatives are influenced by their structural features. These properties are essential for predicting the compound's behavior in chemical reactions and its interactions with biological molecules. Studies on similar compounds have shown a variety of activities based on their chemical makeup, demonstrating the importance of detailed chemical property analysis (Mohamed A. Ismail et al., 2004).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) detailed the synthesis of a novel series of pyrazolopyrimidines derivatives, exploring their potential as anticancer and anti-5-lipoxygenase agents. This research highlights the structural activity relationship (SAR) of these compounds, emphasizing their cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).

Yıldırım et al. (2005) focused on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, leading to the formation of 3H-imidazo[4,5-b]pyridine derivatives. Their work provides insights into the theoretical and experimental aspects of synthesizing these compounds, contributing to the broader understanding of their chemical properties and potential applications (Yıldırım et al., 2005).

Antibacterial and Antifungal Properties

Rahmouni et al. (2014) synthesized pyrazolopyrimidine derivatives and evaluated their antibacterial activity. The synthesized compounds showed significant antibacterial properties, indicating their potential as therapeutic agents against bacterial infections (Rahmouni et al., 2014).

Zaki et al. (2015) reported on the synthesis of novel pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines. Their research expands on the chemical versatility of these compounds and explores their potential applications in medicinal chemistry, including their antifungal properties (Zaki et al., 2015).

Cellular Permeability Studies

Liu and Kodadek (2009) investigated the relative cellular permeability of DNA-binding pyrrole-imidazole polyamides, a class of chemicals structurally related to imidazo[4,5-b]pyridines. Their findings contribute to understanding the transport mechanisms of these compounds into cells, which is crucial for their therapeutic applications (Liu & Kodadek, 2009).

Antiprotozoal Agents

Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, evaluating their antiprotozoal activities. Their research demonstrates the compounds' effectiveness against protozoal infections, offering a foundation for developing new antiprotozoal therapies (Ismail et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

2-amino-3-ethyl-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]imidazo[4,5-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O/c1-3-26-18-17(24-20(26)21)9-15(11-22-18)19(28)25(2)12-14-10-23-27(13-14)16-7-5-4-6-8-16/h4-11,13H,3,12H2,1-2H3,(H2,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDBVODNVPINHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=N2)C(=O)N(C)CC3=CN(N=C3)C4=CC=CC=C4)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)

![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5542579.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)

![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)

![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)

![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)